molecular formula C19H28O6 B1326071 Ethyl 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoate CAS No. 951887-79-9

Ethyl 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoate

Cat. No. B1326071
M. Wt: 352.4 g/mol
InChI Key: ANOHOTCTIFSBDE-UHFFFAOYSA-N
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Description

The compound is a derivative of the 3,4,5-trimethoxyphenyl (TMP) moiety . The TMP moiety is a critical component present in many Colchicine Binding Site Inhibitors (CBSIs), playing an important role in maintaining suitable molecular conformations of CBSIs and contributing to their high binding affinities to tubulin .


Synthesis Analysis

While specific synthesis methods for “Ethyl 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoate” were not found, related compounds have been synthesized through various methods . For instance, a series of 3,4,5-trimethoxyphenyl thiazole pyrimidines has been synthesized and biologically evaluated for its in vitro anticancer activity .

Scientific Research Applications

Synthesis and Chemical Reactions

  • One-Pot Synthesis : Ethyl( E)-3-(3,4,5-trimethoxyphenyl) acrylate, a related compound, has been synthesized through Knoevenagel condensation, demonstrating the chemical reactivity of similar compounds (Zeng Wei-chua, 2013).
  • Formation of Complexes : Research on related compounds shows their potential in forming complex structures like cyanopyrromethene–BF2 complexes, indicating the structural versatility of such chemicals (G. Sathyamoorthi et al., 1994).
  • Asymmetric Synthesis : Compounds like ethyl 3-chloro-2-oxooctanoate are used in asymmetric synthesis, a process crucial in creating specific isomers of pharmaceutical importance (S. Tsuboi et al., 1987).

Structural and Molecular Analysis

  • Crystal Structure Analysis : The crystal structure of similar stilbene derivatives has been analyzed, providing insights into molecular geometry and interactions (L. Baolin et al., 2007).
  • Reactivity Studies : Studies on N-aryl-2-vinyltetrahydro-4-oxoquinoline reveal insights into the reactivity of similar compounds, crucial for understanding their potential applications (C. Guillou et al., 1998).

Biological and Pharmaceutical Context

  • Antioxidant Properties : Research on 4-hydroxycoumarin derivatives, which are structurally related, indicates potential antioxidant properties, hinting at the possible biological activities of similar compounds (S. Stanchev et al., 2009).

Future Directions

While specific future directions for “Ethyl 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoate” were not found, research into CBSIs and modifications to the TMP moiety continue to be areas of active research .

properties

IUPAC Name

ethyl 8-oxo-8-(3,4,5-trimethoxyphenyl)octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O6/c1-5-25-18(21)11-9-7-6-8-10-15(20)14-12-16(22-2)19(24-4)17(13-14)23-3/h12-13H,5-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOHOTCTIFSBDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=CC(=C(C(=C1)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoate

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